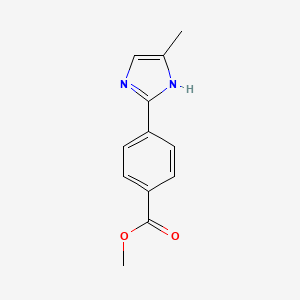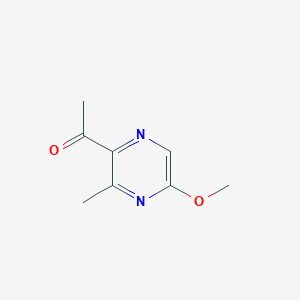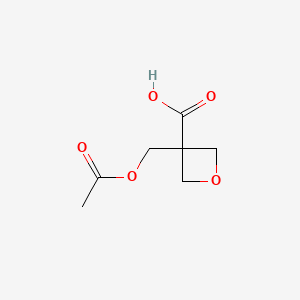
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxyvinyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethoxyvinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used in the presence of catalysts like palladium or platinum.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at positions 2 and 4.
Oxidation: Oxidized derivatives of the ethoxyvinyl group.
Addition Reactions: Addition products with electrophiles added across the double bond.
科学的研究の応用
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2,4-Dichloro-6-methylpyrimidine: Lacks the ethoxyvinyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-methylpyrimidine: Similar structure but without the ethoxyvinyl group, leading to different chemical properties.
6-(1-Ethoxyvinyl)-5-methylpyrimidine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C9H10Cl2N2O |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
2,4-dichloro-6-(1-ethoxyethenyl)-5-methylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c1-4-14-6(3)7-5(2)8(10)13-9(11)12-7/h3-4H2,1-2H3 |
InChIキー |
PWVJWFRPSFRVIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=C(C(=NC(=N1)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)

![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)


![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)





